molecular formula C15H11ClF3NOS B2440490 2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 403834-54-8

2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No. B2440490
CAS RN: 403834-54-8
M. Wt: 345.76
InChI Key: AYEAELDAKZPWAG-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), a chlorophenyl group (a phenyl ring with a chlorine atom), and an acetamide group (CH3CONH2). The presence of these groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The trifluoromethyl group is a strong electron-withdrawing group, which means it can significantly affect the electronic properties of the molecule. The chlorophenyl group is also an electron-withdrawing group, although not as strong as the trifluoromethyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl and chlorophenyl groups. These groups could make the compound more susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative and can influence the compound’s polarity, boiling point, and other properties .

Scientific Research Applications

Structural Properties and Crystallography

Research on derivatives of 2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has revealed insights into their crystal structures, showcasing the importance of intermolecular interactions. Studies have detailed the angles between aromatic planes and the generation of 3-D arrays through hydrogen bonds and other interactions, highlighting the compound's structural versatility (Boechat et al., 2011).

Synthesis and Chemical Reactions

The synthesis of related compounds has been thoroughly investigated, with research focusing on optimizing reaction conditions to improve yields. For example, the reaction of 4-chlorophenol on N-phenyl dichloroacetamide to synthesize N-phenyl-2,2-di(4-chlorophenoxy)acetamide has been optimized under specific conditions, demonstrating the compound's synthetic accessibility (Tao Jian-wei, 2009).

Molecular Interactions and Supramolecular Assembly

Significant work has been done on understanding the supramolecular assembly facilitated by the hydrogen bonding patterns of acetamide derivatives. The research has revealed the formation of complex three-dimensional architectures, indicating the compound's potential in designing molecular materials (Hazra et al., 2014).

Potential Applications

The synthesized derivatives have been evaluated for various potential applications, including antibacterial activities and interactions with biological targets. For instance, certain synthesized compounds have shown moderate to good activity against bacteria, suggesting potential pharmaceutical applications (Desai et al., 2008). Additionally, some studies have investigated the antifungal and plant growth-regulating activities of compounds containing the thioacetamide group, indicating a broad spectrum of potential applications (Li Fa-qian et al., 2005).

Future Directions

Trifluoromethyl-containing compounds are a topic of ongoing research, particularly in the pharmaceutical and agrochemical industries. Future research may explore new methods of synthesizing these compounds or new applications for them .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-chloro-2-(trifluoromethyl)phenyl isocyanate, have been used in the synthesis of various pharmaceuticals and agrochemicals . The specific targets would depend on the final product in which this compound is used.

Mode of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . This suggests that the trifluoromethyl group in the compound could be critical for its interaction with its targets.

Biochemical Pathways

The trifluoromethyl group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates . This suggests that the compound could potentially affect pathways involving these intermediates.

Result of Action

Given the compound’s potential role in the trifluoromethylation of carbon-centered radical intermediates , it could potentially influence the structure and function of these intermediates.

Action Environment

The synthesis of similar compounds has been shown to be influenced by factors such as the molar ratio of reactants and reaction temperature . This suggests that environmental conditions could potentially influence the compound’s action.

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NOS/c16-10-5-7-11(8-6-10)22-9-14(21)20-13-4-2-1-3-12(13)15(17,18)19/h1-8H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEAELDAKZPWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorophenyl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

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